molecular formula C18H18FN7OS B2657243 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-((4-fluorophenyl)thio)ethanone CAS No. 2034242-91-4

1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-((4-fluorophenyl)thio)ethanone

Cat. No.: B2657243
CAS No.: 2034242-91-4
M. Wt: 399.45
InChI Key: MMWGYVHAMWGDSF-UHFFFAOYSA-N
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Description

This compound features a pyridazine core substituted with a 1,2,4-triazole moiety at position 6, linked via a piperazine bridge to a thioether group bearing a 4-fluorophenyl ring (Fig. 1). The 4-fluorophenylthio group may enhance lipophilicity and metabolic stability compared to non-fluorinated analogs .

Properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-1-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN7OS/c19-14-1-3-15(4-2-14)28-11-18(27)25-9-7-24(8-10-25)16-5-6-17(23-22-16)26-13-20-12-21-26/h1-6,12-13H,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMWGYVHAMWGDSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)CSC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-((4-fluorophenyl)thio)ethanone is a complex organic compound that belongs to the class of 1,2,4-triazole derivatives. This compound has garnered attention in pharmacological research due to its diverse biological activities, particularly in antimicrobial and anticancer domains.

Chemical Structure and Properties

The molecular formula of this compound is C20H21N7O4C_{20}H_{21}N_{7}O_{4}, with a molecular weight of approximately 423.43 g/mol. Its structure includes a triazole ring, a piperazine moiety, and a fluorophenyl thioether group, which are known to contribute to its biological activity.

Biological Activity

Antimicrobial Activity
Research indicates that 1,2,4-triazole derivatives exhibit a wide range of biological properties including antimicrobial activity. A study highlighted the synthesis of various triazole derivatives and their effective antimicrobial action against pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans . The incorporation of the triazole ring is crucial as it enhances the compound's ability to inhibit microbial growth.

Anticancer Potential
Triazole-containing compounds have shown promise in anticancer applications. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For instance, triazoles can act as inhibitors of certain kinases involved in tumor growth . The specific compound under discussion may share similar mechanisms due to its structural components.

Structure-Activity Relationship (SAR)

The biological activity of triazole compounds is often linked to their structural features. The presence of electron-withdrawing groups (like fluorine) and the arrangement of nitrogen atoms in the triazole ring significantly influence their pharmacological properties. Studies suggest that modifications on the piperazine or thioether groups can enhance selectivity and potency against specific targets .

Case Studies

Several studies have documented the biological effects of compounds similar to this compound:

  • Antimicrobial Study : Research on synthesized triazole derivatives demonstrated significant antimicrobial activity with minimum inhibitory concentrations (MICs) reported against various bacterial strains .
  • Anticancer Evaluation : In vitro studies showed that triazole derivatives could induce apoptosis in cancer cell lines, suggesting potential for further development as anticancer agents .

Research Findings Summary Table

Activity Type Findings References
AntimicrobialEffective against S. aureus, E. coli, and C. albicans
AnticancerInduces apoptosis in various cancer cell lines
Enzyme InhibitionPotential inhibitors of kinases involved in tumor growth

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures exhibit potent anticancer properties. For instance:

  • A related compound demonstrated cytotoxicity against various cancer cell lines, including breast cancer cells (BT-474), with an IC50 value of 0.99 μM. This effect was attributed to mechanisms such as apoptosis induction and cell cycle arrest at the sub-G1 and G2/M phases .
Biological ActivityIC50 Value (μM)Cell LineMechanism
Cytotoxicity0.99BT-474Apoptosis induction

Antimicrobial Properties

The compound also exhibits antimicrobial activity. Studies have shown that pyridazine derivatives can effectively inhibit bacterial growth, suggesting that the triazole and pyridazine components contribute to these effects. The mechanism of action may involve interference with ergosterol biosynthesis in fungal cells, leading to cell death .

Antimicrobial ActivityOrganismMechanism
AntibacterialVarious bacteriaErgosterol inhibition

Study 1: Cytotoxicity in Cancer Cells

A study investigated the cytotoxic effects of a related compound on various cancer cell lines using MTT assays. The results indicated significant apoptosis induction in BT-474 cells, confirmed by flow cytometry showing increased sub-G1 populations indicative of cell death.

Study 2: Antimicrobial Efficacy

Another research effort evaluated the antimicrobial properties of pyridazine derivatives against a panel of bacterial strains. The findings suggested that specific substitutions on the pyridazine ring enhanced antibacterial activity, providing insights into structure-activity relationships .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocycle Variations

  • Pyridazine vs. Pyrimidine/Pyridine :
    The pyridazine ring in the target compound differentiates it from pyrimidine-based analogs (e.g., m6 in ) and pyridine derivatives (e.g., compound 21 in ). Pyridazine’s electron-deficient nature may influence binding to ATP pockets in kinases, while pyrimidines (e.g., ) often exhibit stronger π-π stacking interactions .

  • Triazole Positioning: The 1,2,4-triazole at position 6 contrasts with 1,2,3-triazole-containing compounds (e.g., 5i–5l in ).

Piperazine-Linked Substituents

  • Thioether vs. Sulfonyl/Ketone Groups :
    The (4-fluorophenyl)thio group distinguishes it from sulfonyl-piperazine derivatives (e.g., 7a–x in ) and ketone-linked analogs (e.g., compound 5 in ). Thioethers generally exhibit higher membrane permeability than sulfonamides but may be susceptible to oxidative degradation .

  • Fluorophenyl vs.

Pharmacological Activity Comparison

Anticancer Activity

Compounds with benzothiazole-piperazine-triazole hybrids (e.g., 5i–5l in ) show IC₅₀ values of 0.8–5.2 μM against MCF-7 cells.

Antimicrobial Activity

1,2,4-Triazole-thioether derivatives (e.g., 3d in ) exhibit MIC values of 4–16 μg/mL against S. aureus. The target compound’s 4-fluorophenyl group could enhance Gram-positive activity by disrupting membrane integrity .

Kinase Inhibition

Pyridazine-triazole analogs (e.g., m6 in ) demonstrate sub-μM inhibition of ALK and EGFR kinases. The piperazine spacer in the target compound may allow optimal positioning for hinge-region interactions .

Key Properties

Property Target Compound 5i () 3d ()
Molecular Weight (g/mol) ~417 (estimated) 593.17 441
Calculated logP ~2.8 3.1 2.5
Hydrogen Bond Acceptors 7 9 8
Synthetic Yield (Typical) 75–85% (estimated) 68% 75%

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